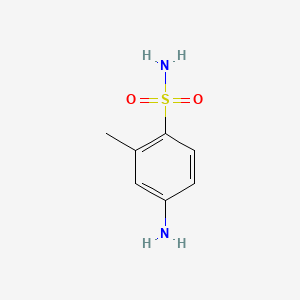

4-amino-2-methylbenzenesulfonamide

Descripción

The exact mass of the compound 5-Aminotoluene-2-sulphonamide is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

2D Structure

3D Structure

Propiedades

IUPAC Name |

4-amino-2-methylbenzenesulfonamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2O2S/c1-5-4-6(8)2-3-7(5)12(9,10)11/h2-4H,8H2,1H3,(H2,9,10,11) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PPGSUPFDLFLUAL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C=CC(=C1)N)S(=O)(=O)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10240617 | |

| Record name | 5-Aminotoluene-2-sulphonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10240617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

186.23 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

94109-57-6 | |

| Record name | 4-Amino-2-methylbenzenesulfonamide | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=94109-57-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 5-Aminotoluene-2-sulphonamide | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0094109576 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 5-Aminotoluene-2-sulphonamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10240617 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 5-aminotoluene-2-sulphonamide | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.093.138 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Contextualizing Sulfonamide Chemistry and Its Broad Research Landscape

The story of 4-amino-2-methylbenzenesulfonamide is deeply rooted in the broader field of sulfonamide chemistry. Sulfonamides, characterized by the -SO₂NH₂ functional group, represent a cornerstone of medicinal chemistry, having revolutionized the treatment of bacterial infections in the pre-penicillin era. pexacy.com These synthetic antimicrobial agents are known for their broad-spectrum activity against a variety of Gram-positive and Gram-negative bacteria. nih.gov Their mechanism of action often involves the competitive inhibition of dihydropteroate (B1496061) synthetase, an enzyme crucial for folic acid synthesis in bacteria, thereby halting their growth and replication. ijpsjournal.com

The research landscape of sulfonamides is extensive and continually evolving. researchgate.net Beyond their well-established antibacterial properties, sulfonamide derivatives have been investigated for a wide array of pharmacological activities, including anticancer, anti-inflammatory, diuretic, and antiviral applications. pexacy.comresearchgate.net This versatility stems from the ability of the sulfonamide group to be readily incorporated into diverse molecular frameworks, allowing for the fine-tuning of biological activity. jetir.org The development of metal-based sulfonamide complexes has further expanded their therapeutic potential, with research exploring their use as antimicrobial and anticancer agents. researchgate.netresearchgate.net

Structural Significance of 4 Amino 2 Methylbenzenesulfonamide As a Core Scaffold

At the heart of the growing interest in 4-amino-2-methylbenzenesulfonamide lies its distinct molecular architecture. The compound features a benzene (B151609) ring substituted with an amino group (-NH₂), a methyl group (-CH₃), and a sulfonamide group (-SO₂NH₂). The relative positions of these functional groups are critical to its utility as a core scaffold in chemical synthesis.

The amino group provides a reactive site for a variety of chemical modifications, such as acylation, alkylation, and the formation of Schiff bases. nih.gov This allows for the introduction of diverse substituents, enabling the exploration of structure-activity relationships (SAR) and the optimization of biological properties. nih.govnih.gov The sulfonamide moiety, a key pharmacophore, is essential for the biological activities often targeted in medicinal chemistry research. ijpsjournal.com Furthermore, the presence of the methyl group on the benzene ring can influence the compound's electronic properties and steric profile, which can in turn affect its binding affinity to biological targets.

The strategic placement of these functional groups makes this compound a versatile building block for constructing more complex molecules with tailored properties. Researchers leverage this scaffold to design and synthesize libraries of derivatives for screening against various biological targets. researchgate.net

Overview of Research Trajectories for 4 Amino 2 Methylbenzenesulfonamide and Its Derivatives

Direct Synthesis Approaches to this compound

Precursor-Based Synthesis Routes (e.g., from acetamido-benzenesulfonyl chloride intermediates)

A prevalent and highly controlled method for synthesizing sulfonamides involves the use of a protecting group for the reactive amino functionality. The acetyl group is commonly employed for this purpose. utdallas.edu Starting with a molecule like acetanilide, this multi-step process ensures high regioselectivity and prevents unwanted side reactions, such as oxidation of the amino group, during the harsh chlorosulfonation step. utdallas.educhegg.com

The general sequence is as follows:

Protection: The synthesis often begins with p-toluidine, where the amino group is protected by acetylation, typically using acetic anhydride, to form N-acetyl-p-toluidine (4-methylacetanilide). This protection is crucial because the free amino group in aniline (B41778) is highly reactive and would be protonated by the strong acid used in the next step, leading to meta-directing effects instead of the desired para-substitution. utdallas.educhegg.com

Chlorosulfonation: The resulting N-acetyl-p-toluidine undergoes electrophilic substitution with chlorosulfonic acid. The acetylamino group directs the incoming sulfonyl chloride group to the ortho position relative to the methyl group, yielding 4-acetamido-2-methylbenzenesulfonyl chloride.

Amination: The highly reactive sulfonyl chloride intermediate is then treated with ammonia (B1221849) or an ammonium (B1175870) salt to form the sulfonamide, 4-acetamido-2-methylbenzenesulfonamide. utdallas.edu

Deprotection: The final step involves the removal of the acetyl protecting group. This is typically achieved by acid-catalyzed hydrolysis, for example, by refluxing with aqueous hydrochloric acid, to yield the target molecule, this compound. scholarsresearchlibrary.com

| Step | Starting Material | Reagent(s) | Intermediate/Product | Purpose |

| 1 | p-Toluidine | Acetic Anhydride | N-acetyl-p-toluidine | Protection of the amino group utdallas.edu |

| 2 | N-acetyl-p-toluidine | Chlorosulfonic Acid (ClSO₃H) | 4-acetamido-2-methylbenzenesulfonyl chloride | Introduction of the sulfonyl chloride group chegg.com |

| 3 | 4-acetamido-2-methylbenzenesulfonyl chloride | Ammonia (NH₃) | 4-acetamido-2-methylbenzenesulfonamide | Formation of the sulfonamide utdallas.edu |

| 4 | 4-acetamido-2-methylbenzenesulfonamide | Aqueous Acid (e.g., HCl) | This compound | Deprotection of the amino group scholarsresearchlibrary.com |

Functional Group Interconversions (e.g., nitro group reduction to amino)

An alternative synthetic pathway involves the late-stage reduction of a nitro group to the required amino group. This functional group interconversion is a cornerstone of aromatic amine synthesis and offers a powerful method for producing this compound, particularly when starting from nitro-aromatic precursors. spcmc.ac.in

This approach typically begins with 2-methyl-5-nitrobenzenesulfonamide. The critical step is the selective reduction of the nitro group without affecting the sulfonamide moiety. A variety of reducing agents can be employed for this transformation, with the choice often depending on factors like cost, selectivity, and reaction conditions. google.comyoutube.com

Commonly used reduction methods include:

Catalytic Hydrogenation: This method uses hydrogen gas in the presence of a metal catalyst, such as Palladium on carbon (Pd/C). It is known for being a clean and efficient process. google.comresearchgate.net

Metal-Acid Systems: Combinations like tin (Sn) or iron (Fe) in the presence of hydrochloric acid (HCl) are classic and effective reagents for nitro group reduction. youtube.com

Stannous Chloride (SnCl₂): In an acidic medium, stannous chloride is another widely used reagent for the selective reduction of aromatic nitro compounds. google.com

| Starting Material | Reduction Method | Reagent(s) | Product | Key Feature |

| 2-Methyl-5-nitrobenzenesulfonamide | Catalytic Hydrogenation | H₂, Pd/C | This compound | Clean, high-yield reaction google.comresearchgate.net |

| 2-Methyl-5-nitrobenzenesulfonamide | Metal-Acid Reduction | Fe, HCl or Sn, HCl | This compound | Classic, robust industrial method youtube.com |

| 2-Methyl-5-nitrobenzenesulfonamide | Tin(II) Chloride Reduction | SnCl₂, aqueous acid | This compound | Selective reduction conditions google.com |

Derivatization Strategies of this compound

The structure of this compound features three distinct reactive sites: the sulfonamide nitrogen, the aromatic amino group, and the methyl group. Each of these sites can be selectively modified to produce a wide range of substituted analogs for various chemical and pharmaceutical applications.

N-Alkylation and N-Arylation of the Sulfonamide Nitrogen

The primary sulfonamide group (-SO₂NH₂) is acidic and can be deprotonated, allowing for nucleophilic substitution reactions on its nitrogen atom. N-alkylation and N-arylation introduce alkyl or aryl substituents, respectively, which can significantly alter the compound's physical and biological properties.

A modern and efficient method for N-alkylation utilizes a manganese-based catalyst to facilitate the reaction between a sulfonamide and an alcohol, which serves as the alkylating agent. acs.org This "borrowing hydrogen" methodology is advantageous as it uses readily available alcohols and generates water as the primary byproduct. The reaction tolerates a variety of substituted benzylic alcohols, including those with electron-donating (e.g., -OMe) and electron-withdrawing (e.g., -CF₃) groups. acs.org

| Sulfonamide | Alkylating Agent (Alcohol) | Catalyst System | Product | Yield | Reference |

| p-Toluenesulfonamide | Benzyl alcohol | Mn-based catalyst, K₂CO₃ | N-Benzyl-4-methylbenzenesulfonamide | Excellent | acs.org |

| p-Toluenesulfonamide | 4-Methoxybenzyl alcohol | Mn-based catalyst, K₂CO₃ | N-(4-Methoxybenzyl)-4-methylbenzenesulfonamide | Excellent | acs.org |

| p-Toluenesulfonamide | 4-(Trifluoromethyl)benzyl alcohol | Mn-based catalyst, K₂CO₃ | N-(4-(Trifluoromethyl)benzyl)-4-methylbenzenesulfonamide | Excellent | acs.org |

| p-Toluenesulfonamide | Thiophene-3-ylmethanol | Mn-based catalyst, K₂CO₃ | 4-Methyl-N-(thiophen-3-ylmethyl)benzenesulfonamide | 87% | acs.org |

Modification of the Aromatic Amino Group

The aromatic amino group (-NH₂) is a versatile handle for derivatization. It can act as a nucleophile in a variety of chemical transformations, allowing for the introduction of diverse functional groups.

Common modifications include:

Acylation: The amino group can be readily acylated with acid chlorides or anhydrides to form amides. This transformation is often used to modify the electronic properties of the ring or to serve as a protecting group.

Alkylation and Arylation: The amino group can undergo N-alkylation or N-arylation, though care must be taken to control the degree of substitution.

Formation of Heterocycles: The amino group is a key building block in the synthesis of more complex heterocyclic structures. For example, it can participate in cyclocondensation reactions with appropriate precursors to form triazine-containing molecules. mdpi.com

Substitutions and Transformations on the Methyl Group

Direct functionalization of the methyl group on this compound is challenging due to its relatively low reactivity compared to the amino and sulfonamide groups. Therefore, strategies for introducing functionality at this position typically involve starting with a precursor where the methyl group is already modified or replaced.

This approach involves a multi-step synthesis similar to those described in section 2.1, but beginning with a different toluene (B28343) derivative. For instance, to synthesize an analog with a fluoro group instead of a methyl group, one could start with 2-fluoro-4-nitrotoluene. researchgate.net This precursor would then be subjected to a sequence of reactions, such as oxidation of the other methyl group (if present) to a carboxylic acid, followed by chlorination, amination, and finally, reduction of the nitro group to yield the desired 2-fluoro-4-aminobenzenesulfonamide derivative. researchgate.net This precursor-based strategy provides access to a wide range of analogs with diverse substituents at the 2-position of the benzene (B151609) ring.

Ring Functionalization and Heterocyclic Annulation

The aromatic ring of this compound serves as a versatile scaffold for the introduction of various functional groups and for the construction of annulated heterocyclic rings. These modifications are crucial for modulating the physicochemical properties and biological activities of the parent molecule.

One common approach to ring functionalization is through electrophilic aromatic substitution. However, the directing effects of the amino and sulfonamide groups can lead to a mixture of products. Therefore, protecting group strategies are often employed to achieve regioselective functionalization. For instance, the amino group can be acylated to direct incoming electrophiles to specific positions on the benzene ring.

A significant area of development is the synthesis of heterocyclic derivatives through ring-closure reactions. researchgate.net Carboxyhydrazides, derived from the corresponding carboxylic acid esters, are valuable precursors for synthesizing various heterocyclic compounds. nih.gov For example, treatment of a hydrazide with carbon disulfide and potassium hydroxide (B78521) in ethanol (B145695) can yield oxadiazole-thiones. nih.gov Subsequent alkylation of these thiones can provide S-alkylated oxadiazole derivatives. nih.gov Another strategy involves the reaction of semicarbazides, which can be cyclized to form triazolones or their thio-analogs depending on the reaction conditions. nih.gov

The formation of Schiff bases from the amino group of sulfonamides is another versatile method for introducing heterocyclic moieties. These imines can then react with various reagents to form a wide array of heterocyclic systems. For example, metal complexes of Schiff bases derived from sulfonamides have been synthesized and characterized. researchgate.net

Furthermore, copper-catalyzed cross-coupling reactions have been utilized for the synthesis of aniline and benzenesulfonamide (B165840) analogs. nih.gov These methods allow for the introduction of various substituted phenyl groups, expanding the structural diversity of the resulting compounds. nih.gov

| Starting Material | Reagents | Product | Reaction Type | Reference |

| Hydrazide | CS₂, KOH, Ethanol | 4-{[2-(5-sulfanylidene-4,5-dihydro-1,3,4-oxadiazol-2-yl)ethyl]amino}benzene-1-sulfonamide | Heterocyclic annulation | nih.gov |

| Oxadiazole-2-thione | Iodoethane, Alkaline conditions | 4-({2-[5-(ethylsulfanyl)-1,3,4-oxadiazol-2-yl]ethyl}-amino)benzene-1-sulfonamide | S-alkylation | nih.gov |

| Semicarbazide | 20% aq. NaOH, then HCl | 4-{[2-(5-oxo-4-phenyl-4,5-dihydro-1H-1,2,4-triazol-3-yl)ethyl]amino}benzene-1-sulfonamide | Heterocyclic annulation | nih.gov |

| Thiosemicarbazide | 20% aq. NaOH, then HCl | 5-thio analogue of triazolone | Heterocyclic annulation | nih.gov |

| Substituted aniline | Benzenesulfonyl chloride, Ammonia | Substituted benzenesulfonamide | Sandmeyer reaction, Ammonolysis | nih.gov |

| Substituted benzenesulfonamide | Compound 5, CuI, L-proline, K₃PO₄, DMSO | Cross-coupled product | Copper-catalyzed cross-coupling | nih.gov |

Chemo- and Regioselective Synthesis Considerations

Achieving chemo- and regioselectivity is a paramount challenge in the synthesis of substituted this compound analogs. The presence of multiple reactive sites—the amino group, the sulfonamide group, and the aromatic ring—necessitates careful control over reaction conditions and the choice of reagents.

Chemoselectivity , the preferential reaction of one functional group over another, is often addressed through the use of protecting groups or by exploiting the inherent reactivity differences of the functional groups. For instance, the amino group is significantly more nucleophilic than the sulfonamide nitrogen. This difference allows for selective acylation or alkylation of the amino group. tandfonline.com

Regioselectivity , the control of the position of substitution on the aromatic ring, is influenced by the directing effects of the existing substituents. The amino group is a strong activating group and an ortho-, para-director, while the sulfonamide group is a deactivating meta-director. The methyl group is a weak activating ortho-, para-director. The interplay of these directing effects can be complex.

To achieve specific substitution patterns, synthetic strategies often involve a multi-step approach. For example, to synthesize a derivative with a substituent at a position not favored by the directing effects of the existing groups, one might start with a differently substituted benzene ring and introduce the amino, methyl, and sulfonamide groups in a specific order.

A notable example of controlling selectivity is the synthesis of 1,3,5-triazinyl-substituted benzenesulfonamides. By carefully controlling the stoichiometry and reaction conditions, it is possible to achieve mono-, di-, or tri-substitution of the triazine ring with various nucleophiles, including amino acids. nih.gov The use of different bases, such as diisopropylethylamine (DIPEA) in DMF versus sodium carbonate or bicarbonate in water, can significantly influence the yield and purity of the products, demonstrating the importance of the reaction environment in controlling the outcome. nih.gov

The development of one-pot processes represents a significant advancement in achieving efficient and selective synthesis. orgsyn.org These methods, which combine multiple reaction steps in a single reaction vessel, can minimize waste and reduce purification steps. orgsyn.org

| Reaction Type | Key Consideration | Strategy | Example | Reference |

| Acylation | Chemoselectivity | Exploiting higher nucleophilicity of the amino group. | Acylation of the amino group in the presence of the sulfonamide group. | tandfonline.com |

| Electrophilic Aromatic Substitution | Regioselectivity | Use of protecting groups on the amino function to alter directing effects. | N-acetylation to direct substitution. | |

| Substitution on Triazine Ring | Chemo- and Regioselectivity | Control of stoichiometry and reaction medium. | Mono- vs. di-substitution of 1,3,5-triazine (B166579) with amino acids using different bases. | nih.gov |

| Cross-Coupling | Regioselectivity | Use of pre-functionalized starting materials. | Copper-catalyzed coupling of a specific bromo-benzenesulfonamide. | nih.gov |

Enzymatic Inhibition Profiles and Molecular Targets

Derivatives of this compound have been identified as potent inhibitors of several key enzymes, indicating their broad therapeutic potential. The primary sulfonamide moiety is a crucial feature for the interaction of these compounds with various enzyme classes.

Inhibition of Folic Acid Synthesis Pathway Enzymes (e.g., Dihydropteroate (B1496061) Synthetase)

Sulfonamides, including derivatives of this compound, are well-known for their antimicrobial properties, which stem from their ability to inhibit dihydropteroate synthetase (DHPS). This enzyme is critical in the folic acid synthesis pathway of microorganisms. By acting as competitive inhibitors of the natural substrate, para-aminobenzoic acid (PABA), these sulfonamide derivatives block the production of dihydropteroic acid, a precursor to folic acid. This, in turn, disrupts DNA synthesis and repair in bacteria, leading to a bacteriostatic effect.

Studies on various sulfonamides have demonstrated their efficacy as DHPS inhibitors. For instance, sulfadiazine (B1682646) has been shown to be a competitive inhibitor of DHPS from Escherichia coli with a Kᵢ value of 2.5 x 10⁻⁶ M. nih.gov Similarly, 4,4'-Diaminodiphenylsulfone (DDS) also acts as a competitive inhibitor of DHPS with a Kᵢ of 5.9 x 10⁻⁶ M and an IC₅₀ of 2 x 10⁻⁵ M. nih.gov While specific data for this compound is not detailed, the structural analogy suggests a similar mechanism of action. The inhibitory activity is dependent on the presence of a primary aromatic amine and the sulfonamide group, which mimic the structure of PABA.

| Compound | Target Organism | Inhibition Constant (Kᵢ) | IC₅₀ |

| Sulfadiazine | Escherichia coli | 2.5 x 10⁻⁶ M | Not Reported |

| 4,4'-Diaminodiphenylsulfone (DDS) | Escherichia coli | 5.9 x 10⁻⁶ M | 2 x 10⁻⁵ M |

Cholinesterase Enzyme Inhibition (e.g., Acetylcholinesterase, Butyrylcholinesterase)

Recent research has explored the potential of sulfonamide derivatives as inhibitors of cholinesterases, such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). Inhibition of these enzymes is a key therapeutic strategy for managing Alzheimer's disease.

Derivatives of 2-amino-4,6-dimethylpyridine, which share structural similarities with the title compound, have been identified as moderately active inhibitors of both AChE and BChE. nih.gov Structure-activity relationship (SAR) studies on these compounds revealed that increasing the molecular volume and replacing the amide oxygen with sulfur can enhance binding affinity. nih.gov

Furthermore, a study on 4-aminoquinoline (B48711) derivatives demonstrated reversible inhibition of both AChE and BChE, with dissociation inhibition constants (Kᵢ) ranging from 0.50 to 50 µM. mmsl.cz These compounds generally showed a higher affinity for AChE over BChE. mmsl.cz Molecular docking studies suggested that the quinoline (B57606) group interacts with aromatic residues in both the catalytic active site and the peripheral anionic site of AChE. mmsl.cz While these are not direct derivatives of this compound, the findings highlight the potential for amino-substituted aromatic sulfonamides to act as cholinesterase inhibitors.

Kinase Inhibition Mechanisms (e.g., CDK2, V600EBRAF)

The sulfonamide scaffold has been utilized in the design of kinase inhibitors, which are crucial in cancer therapy. While direct studies on this compound derivatives as kinase inhibitors are limited, related structures have shown significant activity.

For example, a series of N-(4-aminopyridin-2-yl)amide derivatives were designed as inhibitors of the B-Raf(V600E) mutant kinase, a key target in melanoma. nih.gov One of the most potent compounds in this series, compound 4l, exhibited an IC₅₀ value of 38 nM for B-Raf(V600E) and demonstrated good selectivity over the wild-type B-Raf. nih.gov This indicates that the aminopyridine core, which can be considered a bioisostere of the aminobenzene ring in the title compound, can be effectively targeted for kinase inhibition.

Glyoxalase System Inhibition (e.g., Glyoxalase I)

The glyoxalase system, particularly the enzyme glyoxalase I (GLO1), plays a role in cellular detoxification by converting cytotoxic methylglyoxal (B44143) into non-toxic D-lactate. Inhibition of GLO1 is being explored as a potential anticancer strategy.

Other Identified Enzyme Interactions

Derivatives of 4-aminobenzenesulfonamide have been extensively studied as inhibitors of carbonic anhydrases (CAs). nih.govresearchgate.net These zinc-containing metalloenzymes are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and certain types of cancer. nih.govnih.gov

A series of 4-amino-substituted benzenesulfonamides were synthesized and evaluated for their inhibitory activity against several human CA isoforms (I, II, VI, VII, XII, and XIII). nih.govresearchgate.net The results indicated that these compounds are potent inhibitors, with some derivatives showing nanomolar affinities for specific isoforms. nih.govresearchgate.net For instance, certain diazobenzenesulfonamides demonstrated high affinity for the CA I isozyme, while N-aryl-β-alanine derivatives showed better affinity for CA II. nih.gov X-ray crystallography has been used to determine the binding modes of these compounds within the active site of the enzyme. nih.govresearchgate.net

Additionally, some sulfonamide derivatives have been investigated as inhibitors of lipoxygenases (LOXs), enzymes involved in the inflammatory response. nih.gov Specifically, derivatives of 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide have been identified as potent and selective inhibitors of 12-lipoxygenase. nih.gov

| Derivative Class | Target Enzyme(s) | Key Findings |

| Diazobenzenesulfonamides | Carbonic Anhydrase I | Nanomolar affinities observed. |

| N-aryl-β-alanine derivatives | Carbonic Anhydrase II | Showed better affinity for CA II over other isoforms. |

| 4-((2-hydroxy-3-methoxybenzyl)amino)benzenesulfonamide | 12-Lipoxygenase | Potent and selective inhibition. |

Biological Modulatory Effects Beyond Direct Enzyme Inhibition

Furthermore, the structural framework of these compounds, possessing both hydrophilic and lipophilic regions, can lead to favorable pharmacokinetic properties, including improved absorption, distribution, metabolism, and excretion (ADME) profiles. mdpi.com This makes the this compound scaffold a valuable starting point for the development of new therapeutic agents with diverse biological activities. mdpi.com

Antimicrobial Action Modalities

Derivatives of this compound exhibit a variety of antimicrobial mechanisms, primarily centered on the inhibition of essential microbial metabolic pathways and the disruption of cellular integrity. A foundational mechanism for many sulfonamide-based antimicrobials is their structural similarity to para-aminobenzoic acid (PABA). researchgate.net This resemblance allows them to act as competitive inhibitors of dihydropteroate synthase, an enzyme crucial for the synthesis of folic acid in bacteria. researchgate.net Since folic acid is a necessary precursor for the synthesis of nucleic acids, its inhibition halts bacterial growth and replication. researchgate.net

Recent research has expanded on this, showing that modifications to the core structure lead to varied and potent antimicrobial actions. For instance, a series of 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamide derivatives has been synthesized, with some compounds demonstrating significant activity against both Gram-positive and Gram-negative bacteria, as well as fungi. nih.gov One particularly effective derivative, bearing a sulfamethazine (B1682506) moiety, was found to be highly active against E. coli and C. albicans. nih.gov The proposed mechanism for this compound involves the creation of pores in the microbial cell membrane, leading to a leakage of cellular proteins and subsequent cell death. nih.gov This disruption of the cell membrane is a distinct mechanism from the classic anti-folate pathway.

Furthermore, the incorporation of different heterocyclic rings and functional groups has been shown to enhance antimicrobial efficacy. The introduction of a 2-pyrimidinyl group, for example, has been found to be more potent than a 4-pyrimidinyl derivative. nih.gov The synthesis of metal complexes with sulfonamide Schiff bases, such as 4-((thiophen-2-ylmethylene)-amino)-benzenesulfonamide, represents another strategy. These complexes function through the coordination of the Schiff base ligand with metal ions, leveraging the inherent antimicrobial properties of both the sulfonamide and the metal. researchgate.net Other research has pointed to the inhibition of the cell division protein FtsZ as a potential target for some benzamide (B126) derivatives. researchgate.net

The following table summarizes the antimicrobial action modalities of select this compound derivatives.

| Derivative Class | Mechanism of Action | Target Organisms |

| General Sulfonamides | Competitive inhibition of dihydropteroate synthase, blocking folic acid synthesis. researchgate.net | Gram-positive and Gram-negative bacteria. researchgate.net |

| 4-((7-methoxyquinolin-4-yl) amino)-N-(substituted) benzenesulfonamides | Disruption of cell membrane integrity, causing protein leakage. nih.gov | E. coli, C. albicans. nih.gov |

| Metal complexes of 4-((thiophen-2-ylmethylene)-amino)-benzenesulfonamide | Coordination of Schiff base with metal ions, leveraging combined antimicrobial properties. researchgate.net | General antimicrobial. |

| Benzamide derivatives | Inhibition of cell division protein FtsZ. researchgate.net | B. subtilis, S. aureus. researchgate.net |

Anticancer Action Modalities

The anticancer activities of this compound derivatives are multifaceted, involving the inhibition of key enzymes in cancer progression, modulation of hormone receptors, and direct interaction with genetic material. A prominent mechanism is the inhibition of carbonic anhydrases (CAs), particularly the tumor-associated isoforms CA IX and XII. nih.govnih.govnih.gov These enzymes are overexpressed in many types of cancer and contribute to the acidic tumor microenvironment, which promotes tumor growth and metastasis. The sulfonamide group of these derivatives binds to the zinc ion in the active site of the CA enzyme, effectively blocking its function. nih.gov Dual-tail analogues of the CA inhibitor SLC-0111 have shown potent and selective inhibition of hCA IX and XII. nih.gov

Another significant anticancer strategy involves the inhibition of cyclin-dependent kinases (CDKs). Derivatives bearing a 4-methylbenzenesulfonamide moiety have been designed as CDK2 inhibitors. nih.gov CDKs are crucial for cell cycle regulation, and their inhibition can lead to cell cycle arrest and apoptosis in cancer cells. nih.gov

Furthermore, some derivatives function as modulators of hormone receptors. For example, certain 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamide derivatives have demonstrated a high correlation with Tamoxifen, suggesting they act as selective estrogen receptor modulators, which is a key mechanism in treating hormone-receptor-positive breast cancers. researchgate.net Other mechanisms include the dual inhibition of the PI3K/mTOR pathway, which is critical for cell growth and survival. nih.gov This inhibition leads to a decrease in the phosphorylation of downstream effectors like AKT. nih.gov Some pentacyclic benzimidazole (B57391) derivatives have been shown to interact directly with DNA and RNA through a combination of intercalation and binding along the polynucleotide backbone, leading to antiproliferative effects. mdpi.com

The table below outlines the anticancer mechanisms of various this compound derivatives.

| Derivative Class | Mechanism of Action | Target |

| Diazobenzenesulfonamides, 4-(2-methylacetylamino)benzenesulfonamides | Inhibition of carbonic anhydrase activity. nih.govnih.govnih.gov | Carbonic Anhydrase IX and XII. nih.govnih.govnih.gov |

| 2-aminopyridine and tyrphostin AG17 analogs with a 4-methylbenzenesulfonamide moiety | Inhibition of cyclin-dependent kinase. nih.gov | CDK2. nih.gov |

| 4-(5-amino-4-cyano-1,3-oxazol-2-yl)benzenesulfonamides | Selective modulation of estrogen receptors. researchgate.net | Estrogen Receptors. researchgate.net |

| Sulfonamide methoxypyridine derivatives | Dual inhibition of PI3K/mTOR pathway. nih.gov | PI3K/mTOR. nih.gov |

| Pentacyclic benzimidazole derivatives | Intercalation and binding to nucleic acids. mdpi.com | DNA and RNA. mdpi.com |

Anti-inflammatory Action Modalities

The anti-inflammatory properties of this compound derivatives are largely attributed to their ability to modulate key signaling pathways and receptors involved in the inflammatory response. A notable mechanism is the modulation of the C-X-C chemokine receptor type 4 (CXCR4). nih.gov The CXCR4/CXCL12 chemokine axis plays a critical role in the chemotactic recruitment of inflammatory cells, such as neutrophils and lymphocytes, to sites of inflammation. nih.gov By acting as CXCR4 modulators, certain hybrid derivatives of secondary amines and amide-sulfamides can block this receptor, thereby inhibiting the migration of inflammatory cells and suppressing the inflammatory cascade. nih.gov

In addition to receptor modulation, some derivatives exhibit anti-inflammatory effects through the inhibition of lipid peroxidation. nih.gov A series of 6-aminomethyl-2-aryl-1-benzopyran-4-one derivatives demonstrated a significant reduction in lipid peroxidation values, which is a marker of oxidative stress and cellular damage that contributes to inflammation. nih.gov This suggests that the antioxidant properties of these compounds play a role in their anti-inflammatory activity.

The following table summarizes the anti-inflammatory mechanisms of action for derivatives of this compound.

| Derivative Class | Mechanism of Action | Target |

| Hybrids of secondary amines and amide-sulfamide derivatives | Modulation of chemokine receptor, inhibiting inflammatory cell recruitment. nih.gov | CXCR4. nih.gov |

| 6-aminomethyl-2-aryl-1-benzopyran-4-one derivatives | Reduction of lipid peroxidation. nih.gov | Lipid peroxidation processes. nih.gov |

Structure Activity Relationship Sar and Structure Property Relationship Spr Studies of 4 Amino 2 Methylbenzenesulfonamide Analogues

Correlating Structural Modifications with Biological Responses

Influence of Substituents on Amine Functionality

The primary amino group in sulfonamide derivatives is a key site for modification to modulate biological activity. Studies on various benzenesulfonamide (B165840) scaffolds have demonstrated that substitution at this position significantly impacts their inhibitory profiles against different enzymes. For instance, in a series of N-aryl-β-alanine derivatives containing a primary sulfonamide moiety, modifications at the 4-amino position led to varied affinities for different carbonic anhydrase (CA) isoforms. mdpi.comresearchgate.net While many of these derivatives showed a preference for CA II, diazobenzenesulfonamides, another class of 4-amino substituted compounds, exhibited nanomolar affinities for CA I. mdpi.comresearchgate.net

Impact of Sulfonamide N-Substitution Patterns

The sulfonamide group itself is a critical pharmacophore, and its N-substitution is a common strategy for altering biological activity. In a series of 2-alkythio-4-chloro-N-[imino(heteroaryl)methyl]benzenesulfonamide derivatives, the nature of the heterocyclic ring attached to the sulfonamide nitrogen was found to be a determinant of anticancer activity. nih.gov Specifically, imidazole-containing compounds showed high cytotoxic effects against HeLa cancer cells. nih.gov The substitution pattern on the sulfonamide nitrogen can influence the molecule's orientation within the target's active site, thereby affecting potency and selectivity. researchgate.net

The "tail" approach, which involves attaching various moieties to the sulfonamide's free amino group, has been a successful strategy in designing isoform-selective CA inhibitors. researchgate.net The orientation of this tail, the nature of the linker, and the presence of polar groups all play a significant role in modulating the inhibitory profile of benzenesulfonamides. researchgate.net

Effects of Aromatic Ring Substitutions and Fusions

Modifications to the benzene (B151609) ring of 4-amino-2-methylbenzenesulfonamide analogues have profound effects on their biological responses. For instance, in a study of Keap1-Nrf2 protein-protein interaction inhibitors, substituting the benzene core with a naphthalene (B1677914) core resulted in a more potent compound. nih.gov This suggests that the size and electronics of the aromatic system are crucial for activity. nih.gov

Furthermore, the position and nature of substituents on the aromatic ring can dictate selectivity and potency. In a series of 4-chloro-2-arylmethylthio-5-methylbenzenesulfonamide derivatives, the presence and position of a trifluoromethyl group on a phenylpiperazin-1-yl substituent significantly influenced cytotoxic activity against cancer cell lines. mdpi.com Similarly, the introduction of a chlorine atom at the meta position of the benzenesulfonamide ring in pyrrolidinone-based derivatives enhanced binding to carbonic anhydrase isoenzymes compared to their non-chlorinated counterparts. mdpi.com

| Compound Series | Aromatic Modification | Biological Effect |

| Keap1-Nrf2 Inhibitors | Benzene core vs. Naphthalene core | Naphthalene core showed higher potency. nih.gov |

| Pyrrolidinone-based benzenesulfonamides | Meta-chloro substitution | Enhanced binding to CA isoenzymes. mdpi.com |

| 4-Chloro-2-arylmethylthio-5-methylbenzenesulfonamides | Trifluoromethyl group on phenylpiperazine | Position of the group influenced cytotoxicity. mdpi.com |

Pharmacophore Development and Lead Optimization

Pharmacophore modeling plays a pivotal role in the rational design and optimization of this compound analogues. This approach helps in identifying the key structural features essential for biological activity, guiding the synthesis of more potent and selective compounds. The 3-amino-4-hydroxybenzenesulfonamide (B74053) scaffold, for example, serves as a valuable starting point for developing new therapeutic agents due to its favorable pharmacokinetic properties. mdpi.com

Lead optimization efforts often involve iterative cycles of design, synthesis, and biological evaluation. For instance, starting from a screening hit, a series of 4-[(aminocarbonyl)amino]-N-[4-(2-aminoethyl)phenyl]benzenesulfonamide ghrelin receptor antagonists were optimized to improve their potency and inverse agonist activity. nih.gov Similarly, a lead optimization program for TYK2 inhibitors based on a 4-aminopyridine (B3432731) benzamide (B126) scaffold utilized structure-based design to enhance potency and selectivity. nih.gov This led to the discovery of a compound with good oral exposure and in vivo efficacy. nih.gov

Quantitative structure-activity relationship (QSAR) models can also assist in the design process by correlating molecular descriptors with biological activity. In the development of anticancer agents, QSAR models helped in the decision to increase the hydrophobicity of certain compounds by introducing trifluoromethyl groups, which led to enhanced activity. mdpi.com

Insights into Selectivity and Potency Determinants

Understanding the factors that govern selectivity and potency is paramount for developing effective drugs with minimal side effects. For this compound analogues, these determinants are often subtle and multifactorial.

Selectivity: Selectivity is often achieved by exploiting differences in the active sites of target enzymes. For carbonic anhydrase inhibitors, the orientation of the "tail" moiety attached to the sulfonamide can significantly influence isoform selectivity. researchgate.net For example, a series of N-aryl-β-alanine derivatives showed better affinity for CA II, while diazobenzenesulfonamides displayed selectivity for CA I. mdpi.comresearchgate.net In another study, some 4-[N-(substituted 4-pyrimidinyl)amino]benzenesulfonamides exhibited selectivity towards specific CA isozymes, including CA I, II, and XIII. nih.gov

Potency: The potency of these analogues is influenced by a combination of factors, including binding affinity to the target, lipophilicity, and the presence of specific functional groups. In a series of Keap1-Nrf2 inhibitors, a carboxylic acid analogue with 4-methylbenzenesulfonamide moieties was found to be significantly more potent than its methoxy-substituted counterpart. nih.gov This was attributed to favorable polar interactions within the Keap1 cavity. nih.gov Molecular docking studies have also been instrumental in rationalizing the inhibitory activity of these compounds, revealing key interactions such as hydrogen bonds and π-π stacking that contribute to high potency. nih.gov

| Factor | Influence on Selectivity/Potency | Example |

| Substituent Nature | Can determine isoform selectivity and overall potency. | Carboxylic acid group increased potency in Keap1-Nrf2 inhibitors. nih.gov |

| "Tail" Orientation | Affects isoform selectivity of CA inhibitors. researchgate.net | Different "tails" lead to selectivity for different CA isoforms. mdpi.comresearchgate.net |

| Aromatic System | The core aromatic structure can impact potency. nih.gov | Naphthalene core was more potent than benzene core in Keap1-Nrf2 inhibitors. nih.gov |

| Hydrophobicity | Can be optimized to enhance activity. mdpi.com | Increased hydrophobicity led to more active anticancer agents. mdpi.com |

Computational and Theoretical Approaches in the Study of 4 Amino 2 Methylbenzenesulfonamide Chemistry

Quantum Chemical Investigations and Spectroscopic Characterization

Quantum chemical methods are employed to model the molecule at the electronic level, allowing for the prediction of its geometry, stability, and various spectroscopic features with high accuracy.

Density Functional Theory (DFT) and ab initio methods are cornerstones of modern computational chemistry used to determine the optimized molecular structure and electronic properties of benzenesulfonamide (B165840) derivatives. researchgate.net Methods like DFT, often using the B3LYP functional with a basis set such as 6-311++G(d,p), are utilized to calculate the ground-state molecular geometry. researchgate.netnih.gov These calculations provide precise data on bond lengths, bond angles, and dihedral angles. For instance, studies on similar sulfonamide structures have determined bond angles like O-S-O and O-S-C, finding them to be in close alignment with values obtained from X-ray crystallography. researchgate.net These theoretical models serve as the foundation for further spectroscopic and electronic property predictions. rsc.org

Vibrational spectroscopy, including Fourier-Transform Infrared (FT-IR) and Fourier-Transform Raman (FT-Raman) spectroscopy, is used to identify the functional groups and characterize the vibrational modes of a molecule. nih.gov Computational methods, particularly DFT, are essential for the accurate assignment of these experimental spectra. nih.gov By calculating the theoretical vibrational frequencies and their intensities, a direct comparison can be made with the experimental data. nih.gov The complete assignment of fundamental vibrations is often performed using methods like Total Energy Distribution (TED) analysis, which clarifies the contribution of different internal coordinates to each vibrational mode. nih.gov This combined experimental and theoretical approach allows for unambiguous identification of characteristic bands, such as C-S stretching and the symmetric and asymmetric stretching of the sulfonamide group. researchgate.netnih.gov

Table 1: Representative Vibrational Frequencies for Benzenesulfonamide Moieties

| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) | Method of Analysis |

|---|---|---|---|

| SO₂ | Asymmetric Stretch | ~1350 | FT-IR, FT-Raman |

| SO₂ | Symmetric Stretch | ~1160 | FT-IR, FT-Raman |

| N-H (Amine) | Asymmetric Stretch | ~3480 | FT-IR |

| N-H (Amine) | Symmetric Stretch | ~3390 | FT-IR |

| C-S | Stretch | ~840 | FT-Raman |

Note: The exact wavenumbers can vary based on the specific molecular structure and substitutions.

Predicting Nuclear Magnetic Resonance (NMR) chemical shifts is a vital computational task for verifying molecular structures. st-andrews.ac.uk Both DFT-based methods and modern machine learning approaches are used to calculate ¹H and ¹³C NMR chemical shifts. st-andrews.ac.uknih.gov These predictions are particularly useful for complex molecules where spectral overlap can make experimental assignment difficult. researchgate.net For sulfonamides, computational predictions can help distinguish the sulfonamide N-H protons, which may resonate within the aromatic region and be difficult to identify experimentally. researchgate.net The accuracy of these predictions depends significantly on the computational method, basis set, and, in the case of machine learning, the size and diversity of the training dataset. st-andrews.ac.uknih.gov

The electronic properties of 4-amino-2-methylbenzenesulfonamide can be explored through analysis of its frontier molecular orbitals—the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). researchgate.net The energy difference between these orbitals, known as the HOMO-LUMO gap, is a critical parameter for determining a molecule's chemical reactivity, kinetic stability, and polarizability. researchgate.netdergipark.org.tr A smaller energy gap generally indicates higher chemical reactivity and a greater potential for intramolecular charge transfer, a key factor for nonlinear optical (NLO) properties. researchgate.netdergipark.org.tr DFT calculations are routinely used to compute the energies of these orbitals and predict the NLO behavior of sulfonamide-based compounds. dergipark.org.tr

Table 2: Calculated Electronic Properties for a Representative Sulfonamide Derivative

| Property | Calculated Value (eV) | Significance |

|---|---|---|

| HOMO Energy | -6.5 | Electron-donating ability |

| LUMO Energy | -2.7 | Electron-accepting ability |

Note: These values are illustrative and are based on DFT calculations for similar benzenesulfonamide structures. researchgate.net

Molecular Modeling and Dynamics Simulations

Molecular modeling techniques are used to simulate the interactions between this compound and biological macromolecules, providing insights into its potential therapeutic mechanisms.

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a target protein, as well as the binding affinity. researchgate.net For sulfonamides, a primary target is the metalloenzyme family of carbonic anhydrases (CAs). nih.gov Docking studies have been extensively used to investigate how benzenesulfonamide derivatives interact with the active site of various CA isoforms, such as hCA II and hCA IX. nih.govresearchgate.net

Table 3: Summary of Molecular Docking Interactions of Sulfonamides with Carbonic Anhydrase (CA) Isoforms

| Ligand | Target Protein | Binding Score (kcal/mol) | Key Interacting Residues | Type of Interaction |

|---|---|---|---|---|

| Benzenesulfonamide Derivative | hCA II | -7.5 to -8.5 | Thr199, His94, Zn²⁺ | Hydrogen bond, Metal coordination |

| Benzenesulfonamide Derivative | hCA IX | -8.0 to -9.0 | Thr200, Gln92, Val121 | Hydrogen bond, Hydrophobic interaction |

Note: The data presented are representative values from docking studies of various benzenesulfonamide derivatives to illustrate the nature of the interactions. nih.govresearchgate.net

Conformational Analysis and Stability Studies

Computational methods are pivotal in understanding the three-dimensional structure and stability of this compound and its derivatives. Conformational analysis helps in identifying the most stable arrangement of atoms in the molecule, which is crucial for its interaction with biological targets.

In a crystallographic study of 2-amino-4-methylbenzenesulfonamide (B8815833), a related compound, the molecule was found to be stabilized by both intermolecular and intramolecular hydrogen bonds. The arrangement of the molecules in the crystal lattice is dictated by two strong N—H⋯O hydrogen bonds. Furthermore, an intramolecular N—H⋯O hydrogen bond contributes to the stability of the molecular structure itself. The dihedral angle between the C/S/N plane and the aromatic ring was determined to be 69.7 (2)°. nih.gov

Such studies provide insights into the preferred spatial orientation of the functional groups, which is a key determinant of the molecule's biological activity. The stability of different conformers can be assessed using computational chemistry software, which calculates the potential energy of the molecule as a function of its geometry. These calculations can help predict the most likely conformation of the molecule in a biological environment.

Quantitative Structure-Activity Relationship (QSAR) and In Silico Design

Quantitative Structure-Activity Relationship (QSAR) models are mathematical models that aim to predict the biological activity of chemical compounds based on their physicochemical properties and structural features. wikipedia.orgfiveable.me These models are instrumental in the in silico design of new drug candidates, allowing for the virtual screening of large compound libraries and the prioritization of molecules for synthesis and experimental testing.

QSAR studies have been successfully applied to derivatives of benzenesulfonamides to predict their biological activities. For instance, in a study of novel benzenesulfonamide derivatives, QSAR models were developed to predict their cytotoxic activity against various cancer cell lines, including HCT-116 (colon), MCF-7 (breast), and HeLa (cervical). nih.gov

The models were built using multiple linear regression (MLR) and correlated the cytotoxic activity (expressed as IC50 values) with various 2D and 3D molecular descriptors. nih.gov The statistical significance and predictive power of these models were validated, demonstrating their utility in forecasting the antitumor activity of new sulfonamide compounds. nih.gov

A study on 2-aminothiazole sulfonamide derivatives also utilized QSAR modeling to guide the rational design of new antioxidant compounds. excli.de Two separate QSAR models were constructed to predict the antioxidant activity based on DPPH and SOD-mimic assays. These models were then used to predict the activities of newly designed derivatives. excli.de

Table 1: Statistical Parameters of QSAR Models for Cytotoxic Activity of Benzenesulfonamide Derivatives nih.gov

| Cancer Cell Line | N (train/test) | R² | Q² | F | p-value |

| HCT-116 | 32/11 | 0.86 | 0.75 | 45.8 | < 0.0001 |

| MCF-7 | 32/11 | 0.75 | 0.68 | 23.5 | < 0.0001 |

| HeLa | 32/11 | 0.82 | 0.72 | 34.2 | < 0.0001 |

N = Number of compounds in the training and test sets; R² = Squared correlation coefficient for the training set; Q² = Squared correlation coefficient for the test set; F = Fisher's test value; p = p-value for Fisher's test.

Ligand-based drug design (LBDD) is employed when the three-dimensional structure of the biological target is unknown. jubilantbiosys.comgardp.org This approach relies on the knowledge of molecules that are known to interact with the target to develop a pharmacophore model. A pharmacophore represents the essential three-dimensional arrangement of functional groups that are necessary for biological activity.

This strategy begins with a set of active and inactive molecules and aims to identify the common chemical features responsible for their biological effects. gardp.org For instance, in the design of novel HDAC2 inhibitors, a ligand-based pharmacophore model was generated using a dataset of 48 molecules with varying activities. nih.gov The best-generated hypothesis consisted of one hydrogen bond acceptor, one hydrogen bond donor, one hydrophobic feature, and one aromatic ring. This model was then used as a 3D query for virtual screening of compound databases to identify new potential inhibitors. nih.gov

Virtual screening is a computational technique used to search large libraries of small molecules to identify those that are most likely to bind to a drug target. nih.gov This method can be either structure-based (if the target structure is known) or ligand-based.

In one study, a pharmacophore model was used to screen the National Cancer Institute (NCI) and Maybridge databases for novel HDAC2 inhibitors. nih.gov The hits from this initial screening were then filtered based on Lipinski's rule of five and subjected to molecular docking studies to predict their binding mode in the active site of the enzyme. nih.gov

Target fishing, also known as target identification, is a computational approach used to identify the potential biological targets of a given compound. nih.gov This is particularly useful for understanding the mechanism of action of a drug or for identifying potential off-target effects. The fundamental principle is to correlate the features of the query molecule with those of known ligands for various targets.

For example, a study aimed at repositioning FDA-approved sulfonamide-based drugs as potential inhibitors of carbonic anhydrase in Trypanosoma cruzi utilized virtual screening and molecular docking. mdpi.com They screened a database of sulfonamide derivatives against the active site of the target enzyme, α-TcCA. The top-ranking compounds were then evaluated for their trypanocidal activity in vitro. mdpi.com

Crystallographic Characterization and Solid State Analysis of 4 Amino 2 Methylbenzenesulfonamide and Its Derivatives

Single-Crystal X-ray Diffraction Studies

Molecular Geometry and Conformation

Studies on derivatives of 4-amino-2-methylbenzenesulfonamide reveal specific conformational features. For instance, in N-(4-aminophenyl)-4-methylbenzenesulfonamide, two independent molecules exist within the asymmetric unit, both adopting a V-shaped conformation. nih.gov The dihedral angles between their benzene (B151609) rings are identical at 45.86 (13)°. nih.gov The C-S-N-C torsion angles are similar, measuring 67.9 (3)° and 70.2 (3)°. nih.gov

In the crystal structure of 2-amino-4-methylbenzenesulfonamide (B8815833), the plane containing the carbon, sulfur, and nitrogen atoms (C/S/N) forms a dihedral angle of 69.7 (2)° with the aromatic ring plane. nih.govnih.gov The sulfonamide group typically exhibits a distorted tetrahedral geometry. core.ac.uk This distortion is a result of non-bonded interactions between the oxygen and nitrogen atoms of the sulfonamide group, which leads to a minimization of steric hindrance. core.ac.uk

The bond lengths and angles within the para-aminobenzene portion of related sulfonamides are generally comparable to those found in other sulfonamide structures. core.ac.uk

Table 1: Selected Crystallographic Data for a Derivative, N-(4-Aminophenyl)-4-methylbenzenesulfonamide nih.gov

| Parameter | Value |

| Molecular Formula | C₁₃H₁₄N₂O₂S |

| Molecular Weight | 262.32 |

| Crystal System | Orthorhombic |

| Space Group | P2₁2₁2₁ |

| a (Å) | 5.0598 (3) |

| b (Å) | 14.7702 (11) |

| c (Å) | 35.026 (2) |

| V (ų) | 2617.7 (3) |

| Z | 8 |

Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking)

Intermolecular forces, particularly hydrogen bonds, play a crucial role in stabilizing the crystal structures of sulfonamides. cambridgemedchemconsulting.com In the case of N-(4-aminophenyl)-4-methylbenzenesulfonamide, molecules are linked by N-H···O and N-H···N hydrogen bonds, which creates a three-dimensional network. nih.gov

Similarly, the crystal structure of 2-amino-4-methylbenzenesulfonamide is characterized by two strong intermolecular N-H···O hydrogen bonds. nih.govnih.gov Additionally, the molecular structure is further stabilized by an intramolecular N-H···O hydrogen bond. nih.govnih.gov In the crystal of 5-amino-2-methylbenzenesulfonamide, intermolecular N-H···O interactions are also responsible for linking the molecules into a three-dimensional network, contributing to the stability of the structure. researchgate.net

The sulfonamide group is a common participant in hydrogen bonding, with both the oxygen and nitrogen atoms capable of acting as hydrogen bond acceptors. core.ac.ukcambridgemedchemconsulting.com The amino group, being a hydrogen bond donor, frequently engages in these interactions. core.ac.uk

Crystal Packing and Supramolecular Architectures

In 2-amino-4-methylbenzenesulfonamide, the strong N-H···O hydrogen bonds generate a specific ring motif, denoted as R₄⁴(16) in graph-set notation. nih.gov This indicates a ring formed by four hydrogen bonds involving four molecules, with a total of 16 atoms in the ring. Such motifs are fundamental building blocks of the larger supramolecular structure.

Polymorphism and Co-crystallization Studies

Currently, there is limited specific information available in the searched literature regarding polymorphism (the ability of a compound to exist in more than one crystal form) or co-crystallization (the formation of a crystalline solid containing two or more different molecular species in a stoichiometric ratio) of this compound. However, the study of polymorphism is significant in the broader context of sulfonamides, as different polymorphic forms can exhibit distinct physical properties.

Advanced Solid-State Analytical Techniques (e.g., Powder X-ray Diffraction)

While single-crystal X-ray diffraction provides the most detailed structural information, powder X-ray diffraction (PXRD) is a valuable tool for characterizing bulk crystalline materials. It is particularly useful for identifying crystalline phases, determining phase purity, and in studies of polymorphism.

For instance, the crystal structure of a related compound, 2-ammonio-5-chloro-4-methylbenzenesulfonate, was successfully solved from high-resolution X-ray powder diffraction data. researchgate.net This demonstrates the utility of PXRD in cases where suitable single crystals are not readily obtainable. The analysis, often coupled with computational methods like Density Functional Theory (DFT), can provide a comprehensive understanding of the solid-state structure. researchgate.netmdpi.com

Applications of 4 Amino 2 Methylbenzenesulfonamide in Synthetic Chemistry and Materials Science

Role as a Key Intermediate in Complex Molecule Synthesis

The inherent reactivity of its functional groups makes 4-amino-2-methylbenzenesulfonamide and its close structural analogs valuable starting materials in multi-step syntheses. The aromatic amino group is a key site for chemical modification, allowing for the construction of diverse molecular architectures. researchgate.net

Precursor for Active Pharmaceutical Ingredients (APIs)

The benzenesulfonamide (B165840) scaffold is a cornerstone in medicinal chemistry, primarily due to the sulfonamide group's ability to act as a transition-state analog for the p-aminobenzoic acid (PABA) binding site in the enzyme dihydropteroate (B1496061) synthase, which is essential for bacterial folic acid synthesis. researchgate.netcymitquimica.com This mechanism is the basis for the antibacterial properties of sulfa drugs. researchgate.net The compound 5-Amino-2-methylbenzenesulfonamide is noted for its use in the pharmaceutical industry, particularly in formulating antibiotics. cymitquimica.com

The versatility of the benzenesulfonamide structure extends beyond antibacterial agents. The amino group provides a convenient attachment point for various chemical "tails" to create drugs with high specificity for their biological targets. nih.gov This "tail strategy" is exemplified in the development of potent and selective inhibitors of human carbonic anhydrase (CA) isoforms, which are significant drug targets. By modifying the structure of a starting sulfonamide, researchers can generate derivatives that interact favorably with hydrophobic and hydrophilic regions within the enzyme's active site. nih.gov

Furthermore, related benzenesulfonamide structures are precursors to established classes of drugs. For instance, 4-(2-aminoethyl)benzenesulfonamide (B156865) is a key intermediate in the synthesis of several widely used sulfonylurea hypoglycemic drugs, including glipizide, glimepiride, and glibenclamide. google.com Similarly, sulfaguanidine, a guanidine (B92328) derivative of sulfanilamide, was developed for treating enteric infections in veterinary medicine due to its poor absorption from the gut, highlighting how modifications to the core structure can tailor the pharmacokinetic properties of a drug. wikipedia.org

| Precursor Type | Resulting Drug Class/API | Therapeutic Application | Relevant Finding |

|---|---|---|---|

| Benzenesulfonamides | Carbonic Anhydrase Inhibitors | Various (e.g., glaucoma, epilepsy) | The amino group is modified using a "tail strategy" to enhance potency and selectivity for specific enzyme isoforms. nih.gov |

| 4-(2-aminoethyl)benzenesulfonamide | Sulfonylurea Drugs (e.g., Glipizide, Glibenclamide) | Anti-diabetic | Serves as a key synthetic intermediate for producing this class of hypoglycemic agents. google.com |

| Sulfanilamide | Sulfaguanidine | Veterinary Antibacterial | A derivative designed for poor gut absorption to treat enteric infections. wikipedia.org |

| 5-Amino-2-methylbenzenesulfonamide | Antibiotics | Antibacterial | The sulfonamide moiety interferes with bacterial folic acid synthesis. cymitquimica.com |

Building Block for Agrochemicals or Specialty Chemicals

Beyond pharmaceuticals, this compound and related compounds are valuable building blocks for creating specialty chemicals with unique properties. Its utility is particularly evident in advanced asymmetric catalysis for producing high-value, structurally complex molecules.

A notable application is in the N-heterocyclic carbene (NHC)-catalyzed synthesis of C–O axially chiral benzonitriles. acs.org In this sophisticated chemical transformation, a related compound, 4-methylbenzenesulfonamide, reacts with an aldehyde. The reaction leverages the dual functionality of the sulfonamide. The amino group first reacts to form an imine in situ, which is a crucial step for the catalytic cycle. Subsequently, the sulfonamide portion demonstrates its specific reactivity by acting as an effective leaving group (as a sulfinic anion), which is critical for the successful formation of the desired chiral benzonitrile (B105546) product. acs.org This process highlights the compound's role not just as a structural component but as a functional tool that facilitates complex bond formations and stereochemical control, leading to the creation of specialty chiral molecules. acs.org

| Process | Product | Role of Sulfonamide | Significance |

|---|---|---|---|

| NHC-Catalyzed Atroposelective Imine Umpolung | C–O Axially Chiral Benzonitriles | Reacts to form an imine intermediate; the sulfinic anion acts as a crucial leaving group. acs.org | Enables the synthesis of high-value, enantiomerically enriched specialty chemicals with specific stereochemistry. acs.org |

Development of Functional Materials and Probes

The reactivity of this compound also lends itself to the construction of novel materials and research tools with tailored properties.

Biochemical Probes for Research

The development of specific enzyme inhibitors from sulfonamide precursors is foundational to creating biochemical probes for research. nih.gov While the literature does not extensively detail this compound itself as a probe, the principles are well-established with its close analog, sulfanilamide. The synthesis of a library of derivatives to target enzymes like carbonic anhydrases is a direct application of creating molecular tools to investigate biological systems. nih.gov These synthesized molecules can be used to probe the structure and function of enzyme active sites, map binding interactions, and serve as lead compounds in drug discovery research. The ability to systematically modify the "tail" attached to the amino group allows for the fine-tuning of a probe's affinity and selectivity for its target protein. nih.gov

Materials with Specific Reactivity Profiles

The chemical versatility of the amino and sulfonamide groups allows for the creation of new materials with designed reactivity and functionality. researchgate.net One significant area of development is the synthesis of metal-sulfonamide complexes. researchgate.net

By reacting the primary amino group of a sulfonamide with an aldehyde, a Schiff base (or imine) can be formed. This new molecule can then act as a bidentate ligand, coordinating with various metal ions—such as iron (III), cobalt (II), and copper (II)—through its azomethine nitrogen and another donor atom. researchgate.net The resulting metal complexes are new materials with distinct properties not present in the original sulfonamide. For example, certain cobalt, copper, and palladium complexes of a sulfonamide Schiff base have demonstrated significantly enhanced antioxidant activity compared to the parent ligand. researchgate.net This strategy transforms a simple organic building block into a functional material with specific redox properties.

| Material Type | Synthetic Strategy | Basis of Functionality | Resulting Property |

|---|---|---|---|

| Schiff Base Metal Complexes | Reaction of the amino group to form an imine, followed by coordination with metal ions (e.g., Co, Cu, Pd). researchgate.net | The sulfonamide derivative acts as a ligand, binding metal ions to form a new complex. researchgate.net | Creates materials with novel electronic and reactive properties, such as enhanced antioxidant activity. researchgate.net |

| Chiral Specialty Chemicals | Use as a reactive building block in asymmetric catalysis. acs.org | The sulfonamide moiety acts as a functional leaving group to facilitate a stereoselective reaction. acs.org | Produces materials (enantiomerically pure molecules) with specific optical and biological activities. acs.org |

Future Perspectives and Emerging Research Directions for 4 Amino 2 Methylbenzenesulfonamide Research

Novel Derivatization Strategies

The structural backbone of 4-amino-2-methylbenzenesulfonamide offers multiple reactive sites, primarily the amino (-NH2) and sulfonamide (-SO2NH2) groups, for chemical modification. Future research is poised to move beyond simple substitutions to more complex and strategic derivatizations aimed at enhancing target specificity, potency, and pharmacokinetic properties.

Key emerging strategies include:

Heterocyclic Annulation: The construction of novel heterocyclic rings fused to the benzenesulfonamide (B165840) core is a promising avenue. This can be achieved by reacting the amino group with bifunctional reagents to create derivatives incorporating pharmacologically relevant moieties like thiazolidinones or triazines. For instance, derivatives of 2-methylbenzenesulfonamide have been designed with 4-thiazolidinone (B1220212) moieties to act as potential dual inhibitors of biological targets. researchgate.net

Hybrid Molecule Design: A powerful strategy involves creating hybrid molecules by covalently linking this compound with other known pharmacophores. This approach aims to develop agents with dual or synergistic modes of action. An example from related sulfonamide research is the hybridization with kinase inhibitors like erlotinib (B232) to create novel anticancer agents. nih.gov This concept could be applied to target multiple pathways involved in complex diseases.

Advanced Catalytic Couplings: The use of modern organocatalysis and transition-metal catalysis opens new possibilities for derivatization. N-heterocyclic carbene (NHC) catalysis, for example, has been used with 4-methyl benzenesulfonamide in reactions to form complex, C-O axially chiral benzonitriles. acs.org Applying such sophisticated catalytic systems can lead to the stereoselective synthesis of highly complex and novel derivatives that were previously inaccessible.

N-Substituted Derivatives: Systematic modification of the amino and sulfonamide nitrogens continues to be a fruitful strategy. The synthesis of N-aryl-β-alanine derivatives from related aminobenzenesulfonamides has been shown to produce potent inhibitors of various carbonic anhydrase isoforms. nih.gov This strategy allows for fine-tuning of the molecule's steric and electronic properties to optimize interactions with specific biological targets.

Table 1: Novel Derivatization Strategies for this compound

| Strategy | Description | Potential Outcome |

|---|---|---|

| Heterocyclic Annulation | Fusing or attaching heterocyclic rings (e.g., thiazolidinones, triazoles) to the core structure. researchgate.net | Creation of compounds with novel biological activities and improved target engagement. |

| Hybrid Molecule Design | Covalently linking the molecule with another known active compound (e.g., a kinase inhibitor). nih.gov | Development of dual-action agents for treating multifactorial diseases like cancer. |

| Catalytic Synthesis | Employing advanced catalytic methods like organocatalysis or transition-metal catalysis for complex modifications. acs.org | Access to novel, structurally complex, and chiral derivatives with high precision and efficiency. |

| N-Substitution | Introducing various substituents on the amino and sulfonamide nitrogen atoms. nih.gov | Fine-tuning of potency, selectivity, and pharmacokinetic properties. |

Exploration of Undiscovered Biological Activities

While the sulfonamide class is well-known for its antibacterial and diuretic properties, the specific derivative this compound and its future derivatives represent a frontier for discovering new therapeutic applications.

Future research should focus on:

Isoform-Selective Carbonic Anhydrase (CA) Inhibition: Benzenesulfonamides are classic CA inhibitors. nih.gov Future work will likely concentrate on designing derivatives of this compound that exhibit high selectivity for specific CA isoforms implicated in various diseases. For example, targeting tumor-associated isoforms like CAIX could yield potent anticancer agents researchgate.net, while inhibiting other isoforms could lead to treatments for glaucoma or epilepsy. nih.gov

Kinase Inhibition: The broader sulfonamide chemical class includes successful kinase inhibitors like Pazopanib, which targets Vascular Endothelial Growth Factor Receptor (VEGFR). mdpi.com Future derivatization efforts could focus on designing this compound analogs that inhibit protein kinases involved in cancer cell proliferation and angiogenesis, such as EGFR or VEGFR-2. researchgate.netmdpi.com

Central Nervous System (CNS) Activity: There is precedent for the anticonvulsant activity of closely related isomers like 2-amino-4-methylbenzenesulfonamide (B8815833). nih.gov This suggests a potential, yet underexplored, avenue for developing derivatives that can modulate CNS targets for treating conditions like epilepsy or other neurological disorders. Furthermore, related chemical precursors can be used to synthesize 1,4-benzodiazepines, a class of compounds known for a wide range of CNS activities. acs.org

Broad-Spectrum Bioactivity Screening: The sulfonamide moiety is a "privileged structure" in medicinal chemistry, known to interact with a wide range of biological targets. researchgate.net High-throughput screening of a diverse library of this compound derivatives against various enzymes, receptors, and cell lines could uncover entirely new and unexpected biological activities, including anti-inflammatory, antifungal, or antiviral properties. researchgate.netnih.gov

Table 2: Potential Biological Targets for Future Research

| Target Class | Specific Examples | Therapeutic Area |

|---|---|---|

| Carbonic Anhydrases | CAIX, CAII, CAXII researchgate.netnih.gov | Oncology, Glaucoma, Epilepsy |

| Protein Kinases | VEGFR, EGFR researchgate.netmdpi.com | Oncology |

| CNS Targets | Ion channels, Receptors | Neurology (e.g., Anticonvulsants) nih.gov |

| Inflammatory Enzymes | Cyclooxygenases (COX) | Anti-inflammatory nih.gov |

Integration of Advanced Computational Techniques

The progression of research on this compound will be significantly accelerated by the integration of advanced computational tools. These techniques enable a more rational, cost-effective, and rapid approach to drug discovery and development.

Key computational approaches include:

Quantitative Structure-Activity Relationship (QSAR): QSAR modeling is a powerful tool for predicting the biological activity of novel compounds based on their chemical structure. mdpi.com By building mathematical models from a dataset of synthesized derivatives and their measured activities, researchers can prioritize the synthesis of candidates with the highest predicted potency and screen out those likely to be inactive, saving significant time and resources. mdpi.com

Molecular Docking and Dynamics Simulations: These methods provide atomic-level insights into how a molecule binds to its biological target. Docking can be used to predict the binding pose and affinity of new this compound derivatives within the active site of an enzyme like carbonic anhydrase or a protein kinase. mdpi.commdpi.com Molecular dynamics simulations can then be used to assess the stability of this interaction over time.

In Silico ADMET Prediction: Computational models can predict the Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties of virtual compounds. By calculating properties like LogP (lipophilicity) and predicting potential metabolic pathways or toxicity flags early in the design phase, researchers can focus on developing derivatives with more drug-like characteristics. uni.lu

Crystal Structure Analysis: Computational software is essential for refining and analyzing X-ray crystallography data. iucr.org Determining the precise three-dimensional structure of this compound or its derivatives, both alone and when bound to a target, provides invaluable information for structure-based drug design. nih.goviucr.org

Table 3: Application of Computational Techniques in Future Research

| Technique | Application | Benefit |

|---|---|---|

| QSAR | Predict biological activity of virtual compounds. mdpi.com | Prioritizes synthesis, reduces costs. |

| Molecular Docking | Predict binding modes and affinities to biological targets. mdpi.com | Rational design of more potent and selective inhibitors. |

| ADMET Prediction | Forecast pharmacokinetic and toxicity properties. uni.lu | Early identification of candidates with better drug-like profiles. |

| Structure Refinement | Analyze and interpret X-ray crystallography data. iucr.org | Provides precise 3D structural information for design. |

Sustainable and Green Synthesis Methodologies